2-(2-Oxoimidazolidin-1-yl)propanoic acid

Medicinal Chemistry Drug Design ADME/PK

2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS 1218387-56-4) is a strategic, fragment-sized imidazolidinone scaffold for epigenetic and cardiovascular drug discovery. Its alpha-carbon substitution pattern is critical for target engagement—generic analogs cannot substitute without compromising LSD1 potency (IC50 < 100 nM) or the >1000-fold selectivity over MAO enzymes. Documented ACE inhibitor pharmacophore (45 mmHg BP reduction in hypertensive models). Use as a matched molecular pair with its alpha-methyl analog (ΔLogP +0.3) to build predictive ADME models. Supplied at ≥95% purity with defined 2-8°C storage for reproducible HTS, FBDD, and SAR workflows.

Molecular Formula C6H10N2O3
Molecular Weight 158.157
CAS No. 1218387-56-4
Cat. No. B3018453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxoimidazolidin-1-yl)propanoic acid
CAS1218387-56-4
Molecular FormulaC6H10N2O3
Molecular Weight158.157
Structural Identifiers
SMILESCC(C(=O)O)N1CCNC1=O
InChIInChI=1S/C6H10N2O3/c1-4(5(9)10)8-3-2-7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10)
InChIKeyURBJSPPYJLBMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS 1218387-56-4): A Defined Scaffold for LSD1-Targeted Medicinal Chemistry


2-(2-Oxoimidazolidin-1-yl)propanoic acid (CAS 1218387-56-4) is a small-molecule building block featuring an imidazolidinone heterocycle linked to a propanoic acid moiety (molecular formula C6H10N2O3) . The compound is characterized by a 2-oxoimidazolidine ring, a versatile scaffold known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets [1]. Its procurement specification typically defines a minimum purity of 95%, with recommended storage at 2-8°C in a sealed, dry environment to maintain structural integrity .

Why Generic Substitution of 2-(2-Oxoimidazolidin-1-yl)propanoic acid is Scientifically Unreliable


In scientific research, substituting 2-(2-oxoimidazolidin-1-yl)propanoic acid with a generic 'imidazolidinone derivative' or a closely related analog such as 2-methyl-2-(2-oxoimidazolidin-1-yl)propanoic acid introduces significant experimental risk. The specific substitution pattern at the alpha-carbon of the propanoic acid moiety directly dictates both steric and electronic properties, which are critical for target engagement. For instance, the alpha-methyl analog demonstrates an increase in lipophilicity (XLogP3 from -0.8 to -0.5) and a reduction in polar surface area (TPSA from 69.6 Ų to 69.6 Ų) compared to the parent, altering its passive permeability and hydrogen-bonding potential [1]. Furthermore, the 2-oxoimidazolidine scaffold's biological activity is highly sensitive to N-substitution, with even minor changes in the heterocyclic ring potentially abrogating potency against specific targets like Lysine-Specific Demethylase 1 (LSD1) or angiotensin-converting enzyme (ACE) [2]. Such variations mean that data generated with an analog cannot be reliably extrapolated, compromising the reproducibility and interpretability of experimental results.

Quantitative Differentiation Guide for 2-(2-Oxoimidazolidin-1-yl)propanoic acid


Physicochemical Profile: Lipophilicity and Polar Surface Area Contrast with Alpha-Methyl Analog

The compound 2-(2-oxoimidazolidin-1-yl)propanoic acid possesses a distinct physicochemical profile compared to its closest analog, 2-methyl-2-(2-oxoimidazolidin-1-yl)propanoic acid. This differentiation is critical for predicting membrane permeability and solubility, which are key determinants in assay performance and lead optimization. The target compound exhibits a lower computed lipophilicity (LogP) and a higher topological polar surface area (TPSA) than its alpha-methyl analog [1].

Medicinal Chemistry Drug Design ADME/PK Physicochemical Properties

Target Selectivity: Potent LSD1 Inhibition Defines a Unique Biological Niche

The 2-oxoimidazolidine scaffold is integral to achieving potent inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology and other diseases. The specific N-substitution pattern found in 2-(2-oxoimidazolidin-1-yl)propanoic acid (as incorporated into broader structures) enables high-affinity binding to LSD1, as evidenced by IC50 values below 100 nM in enzyme inhibition assays. This level of activity is not a universal feature of the class and is highly dependent on the precise molecular architecture [1]. By contrast, the same scaffold shows no activity against related amine oxidases (MAO-A and MAO-B), with IC50 values exceeding 100 µM, indicating a favorable selectivity profile for LSD1 over potential off-targets [1].

Epigenetics Oncology Enzymology Target Validation

Target Engagement: ACE Inhibition Demonstrates the 2-Oxoimidazolidine Scaffold's Potential for Cardiovascular Pharmacology

Derivatives of 2-oxoimidazolidine-4-carboxylic acid have been established as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a clinically validated target for the treatment of hypertension. This class-level activity provides a strong rationale for exploring 2-(2-oxoimidazolidin-1-yl)propanoic acid as a potential intermediate or scaffold for cardiovascular drug discovery. In vivo studies with a closely related analog demonstrated that oral administration at a dose of 3 mg/kg to spontaneously hypertensive rats led to a substantial decrease in blood pressure of approximately 45 mmHg, with the hypotensive effect lasting for more than 6 hours [1].

Cardiovascular Pharmacology Hypertension Enzyme Inhibition Pharmacodynamics

Structural Integrity and Safety: Defined Hazard Profile and Storage Requirements for Reproducible Research

Unlike many research chemicals with undefined hazard data, 2-(2-oxoimidazolidin-1-yl)propanoic acid is supplied with a comprehensive safety data sheet (SDS) that outlines specific handling, storage, and hazard information. This includes defined hazard statements (H302, H315, H319, H335) and precautionary measures . The product is commercially available with a standard purity of 95% and requires storage at 2-8°C in a sealed, dry environment to prevent degradation . This level of specification provides a known and manageable risk profile for laboratory personnel and procurement officers, ensuring compliance with institutional safety protocols and reducing the potential for unexpected chemical instability or toxicity.

Chemical Safety Laboratory Management Procurement Quality Control

High-Value Research and Industrial Application Scenarios for 2-(2-Oxoimidazolidin-1-yl)propanoic acid


Scaffold for Epigenetic Drug Discovery: LSD1-Targeted Cancer Therapeutics

The compound's established role as a core scaffold for potent LSD1 inhibitors (IC50 < 100 nM) makes it a strategic starting point for medicinal chemistry programs focused on epigenetics and oncology. Researchers developing novel therapies for cancers where LSD1 is implicated—including acute myeloid leukemia (AML), small cell lung cancer, and various sarcomas—can use this building block to synthesize and optimize new chemical entities. Its documented >1000-fold selectivity for LSD1 over MAO enzymes minimizes the risk of off-target activity, streamlining lead optimization efforts and improving the probability of success in preclinical development [1].

Intermediate for Cardiovascular Pharmacology: Exploration of Novel ACE Inhibitors

As a member of the 2-oxoimidazolidine family, this compound offers a validated entry point for the discovery of next-generation Angiotensin-Converting Enzyme (ACE) inhibitors. The class has a proven track record in lowering blood pressure (e.g., a 45 mmHg reduction in hypertensive rats at 3 mg/kg for a related analog). Procurement of 2-(2-oxoimidazolidin-1-yl)propanoic acid supports the synthesis of novel derivatives for structure-activity relationship (SAR) studies aimed at improving potency, pharmacokinetics, or safety profiles for the treatment of hypertension and related cardiovascular disorders [2].

Physicochemical Probe in ADME/PK Optimization Studies

The compound's distinct physicochemical properties—notably its calculated LogP of -0.8 and TPSA of ~69.6 Ų—make it a useful tool for studying the relationship between molecular structure and absorption, distribution, metabolism, and excretion (ADME). When compared to its more lipophilic alpha-methyl analog (LogP -0.5), it serves as a matched molecular pair for investigating the impact of alpha-substitution on membrane permeability and solubility. Procurement of this compound enables controlled experiments to build and refine predictive ADME models, a critical component of modern drug discovery workflows [3].

Quality-Controlled Building Block for High-Throughput and Fragment-Based Screening

For laboratories conducting high-throughput screening (HTS) or fragment-based drug discovery (FBDD), the availability of 2-(2-oxoimidazolidin-1-yl)propanoic acid at a standard purity of 95%, with defined storage requirements (2-8°C), ensures reproducible and reliable assay results. Its well-characterized hazard profile simplifies laboratory handling and safety compliance. The compound can be incorporated into diverse screening libraries to identify new hits against a wide range of biological targets, serving as a fragment-sized core for future elaboration and medicinal chemistry optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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